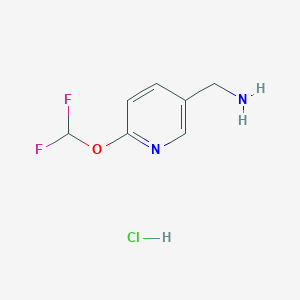![molecular formula C19H21N3O3S B2423683 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide CAS No. 892264-81-2](/img/structure/B2423683.png)
5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide is a complex organic compound that finds its relevance in various fields, including chemistry, biology, and medicine. This compound features a unique thienopyrimidine structure that is notable for its potential bioactivity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep reactions. It begins with the formation of the thienopyrimidine core, which is usually achieved through cyclization reactions involving thiophene and pyrimidine precursors. Following this, the phenylethyl group is introduced via an alkylation reaction, and the pentanamide moiety is attached through amidation. Conditions for these reactions often include the use of solvents like dichloromethane, base catalysts such as triethylamine, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: On an industrial scale, the synthesis of 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide involves optimized processes to ensure high yield and purity. This often includes continuous flow reactions, the use of automated synthesizers, and stringent purification techniques such as recrystallization and column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: The compound can undergo various types of chemical reactions:
Oxidation: : The thienopyrimidine core can be oxidized using reagents like potassium permanganate.
Reduction: : Reduction reactions can target the carbonyl groups, often using agents such as lithium aluminum hydride.
Substitution: : The phenylethyl moiety can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as hydrazine hydrate for reduction and bromine for halogenation are commonly used. Reaction conditions may include temperatures ranging from -20°C to 150°C, and pressures from atmospheric to several atmospheres.
Major Products Formed: The reactions typically yield derivatives with modified electronic properties or bioactivity, such as hydroxylated, halogenated, or methylated products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis, particularly in constructing more complex molecular architectures.
Biology: In biological research, this compound serves as a molecular probe due to its potential interactions with various biomolecules.
Medicine: It shows promise as a lead compound in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, it's investigated for its applications in materials science, particularly in the development of new polymers and coatings.
Mecanismo De Acción
Molecular Targets and Pathways: The biological effects of 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide are primarily mediated through its interaction with specific enzymes and receptors. It can inhibit certain kinases involved in signal transduction pathways, which may account for its anti-cancer properties. Additionally, its interaction with inflammatory mediators helps to reduce inflammation.
Comparación Con Compuestos Similares
When compared to similar compounds, such as other thienopyrimidine derivatives, 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide stands out due to its unique structural features and broader range of reactivity.
Similar Compounds:5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-benzylpentanamide
5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)hexanamide
Propiedades
IUPAC Name |
5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-16(20-11-9-14-6-2-1-3-7-14)8-4-5-12-22-18(24)17-15(10-13-26-17)21-19(22)25/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIPFHQOQWUXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate](/img/structure/B2423601.png)


![N-{4-[(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B2423608.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2423610.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423612.png)
![3-(1-(2-(trifluoromethoxy)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2423614.png)

![3-((4-Nitrobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423617.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2423619.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide](/img/structure/B2423622.png)
